LMP-2 protein
CAS No.: 144416-78-4
Cat. No.: VC0233568
Molecular Formula: C8H8N2O2S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144416-78-4 |
|---|---|
| Molecular Formula | C8H8N2O2S |
| Molecular Weight | 0 |
Introduction
Molecular Structure and Organization of LMP-2 Protein
LMP-2 protein exists in two distinct isoforms known as LMP2A and LMP2B, both of which are integral transmembrane proteins derived from the Epstein-Barr virus genome. These proteins share substantial structural similarities while differing in specific domains that influence their functional capabilities. Both LMP2A and LMP2B consist of twelve membrane-spanning segments that terminate with a short 28-residue carboxyl-terminal domain anchored in the cytoplasm . The structural architecture of these proteins enables them to integrate into the cellular membrane, where they can interact with host signaling molecules and modulate cellular pathways. Their transmembrane orientation is essential for their biological activities, allowing them to function at the interface between the extracellular environment and intracellular signaling networks.
| Feature | LMP2A | LMP2B |
|---|---|---|
| N-terminal domain | Contains 119-amino acid cytoplasmic domain | Lacks N-terminal domain (first exon is non-coding) |
| Translation initiation | At first exon (exon 1A) | At methionine near 5' end of exon 2 |
| Transmembrane domains | 12 hydrophobic segments | 12 hydrophobic segments |
| C-terminal domain | 27-amino acid cytoplasmic domain | 27-amino acid cytoplasmic domain |
| Signaling capability | Acts as B-cell receptor mimic | Potential negative regulator of LMP2A |
| Protein detection | Detectable with antibodies against N-terminus | Not detectable with current LMP2A antibodies |
Gene Structure and Expression
The LMP2 gene exhibits a unique genomic organization that contributes to the generation of its two protein isoforms. It is a rightward transcribing gene whose transcript spans the terminal repeats (TR) at opposite ends of the EBV genome, requiring circularization of the viral genome for functional expression . This circularization event, which occurs approximately 16-24 hours after infection, creates the complete open reading frame essential for LMP2 production . The gene generates two distinct mRNA transcripts of 1.7 kb and 2.0 kb through alternative promoter usage, with both messages sharing eight common exons located downstream of the terminal repeat region but differing in their first exon . The ratio between these two transcripts can vary significantly across different cellular contexts, suggesting minimal coordinated control of promoter activity or mRNA abundance, which may contribute to the differential expression patterns observed in various EBV-associated conditions.
Functional Mechanisms of LMP-2 Protein
Role in B-Cell Signaling and Viral Latency
LMP2A functions as a powerful modulator of B-cell signaling pathways, primarily by mimicking an activated B-cell receptor (BCR) . This molecular mimicry allows LMP2A to constitutively deliver survival signals to infected B cells, enabling them to bypass normal developmental checkpoints that would typically require functional BCR signaling . The protein accomplishes this by recruiting and interacting with the same tyrosine kinases that associate with the BCR, including members of the Src family protein tyrosine kinases (PTKs) and spleen tyrosine kinase (Syk) . Through these interactions, LMP2A can generate tonic survival signals that substitute for those normally provided by the BCR, allowing EBV-infected B cells to persist even in the absence of antigen stimulation. This mechanism is particularly crucial for maintaining the pool of latently infected memory B cells that serve as the reservoir for lifelong EBV persistence.
Prevention of Viral Reactivation
A critical function of LMP2A is its ability to prevent reactivation of the Epstein-Barr virus from latency following surface immunoglobulin crosslinking . Studies using recombinant EBV with various LMP2 mutations have demonstrated that cells infected with wild-type EBV expressing functional LMP2A show minimal calcium mobilization after surface immunoglobulin crosslinking, whereas cells infected with LMP2-null mutants exhibit rapid increases in intracellular calcium similar to normal B lymphocytes . This calcium mobilization in LMP2-deficient cells correlates with increased permissiveness for lytic EBV replication, suggesting that LMP2A functions to maintain viral latency by blocking signaling cascades that would otherwise trigger viral reactivation . By preventing viral reactivation, LMP2A ensures the persistence of EBV in infected cells and shields the virus from immune recognition that would occur during lytic replication.
LMP-2 in Disease Pathogenesis
Role in Immune Thrombocytopenia
Recent research has revealed a potential pathogenic role for the immunoproteasome subunit LMP2 in immune thrombocytopenia (ITP), an autoimmune disorder characterized by abnormally low platelet counts . Studies have demonstrated significantly upregulated LMP2 protein expression and gene transcription in peripheral blood mononuclear cells (PBMCs) from active ITP patients compared to healthy controls . This elevation appears to be specific to LMP2, as no differences in LMP7 expression were observed between patients and healthy individuals . The pathogenic involvement of LMP2 in ITP is further supported by experimental evidence showing that dual inhibition of LMP2 and LMP7 alleviates thrombocytopenia in passive murine models of the disease . This therapeutic effect appears to be mediated through multiple mechanisms, including attenuation of macrophage phagocytosis of antibody-coated platelets through decreased expression of FcγRI and FcγRIII, as well as inhibition of CD4+ T cell activation and differentiation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume